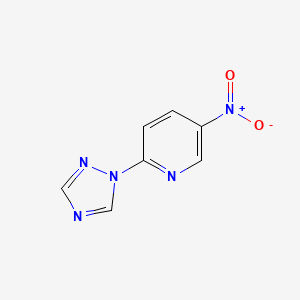
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
Cat. No. B2496005
Key on ui cas rn:
157842-35-8
M. Wt: 191.15
InChI Key: KLPMHDZRVHSKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08552022B2
Procedure details


5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (100 mg, 0.523 mmol) from step 1 of this example was added Pd/C (111 mg, 0.105 mmol) and methanol (5.2 mL). Set the reaction on Parr Shaker at 50 psi (345 kPa) for overnight. The solution was filtered through CELITE and rinsed with methanol to give the title compound as a white solid.



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[N:8][CH:9]=1)([O-])=O>[Pd].CO>[N:10]1([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH:14]=[N:13][CH:12]=[N:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)N1N=CN=C1
|
Step Two
|
Name
|
|
|
Quantity
|
111 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
5.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction on Parr Shaker at 50 psi (345 kPa) for overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered through CELITE
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=CN=C1)C1=CC=C(C=N1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
